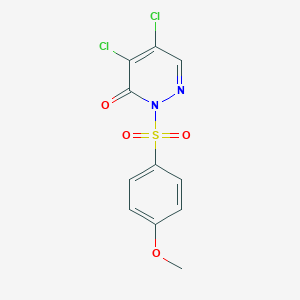

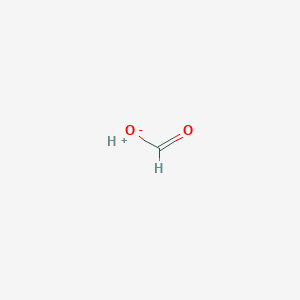

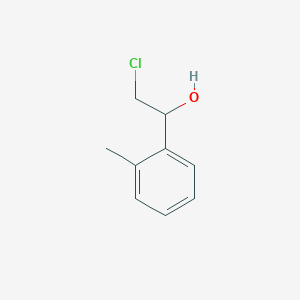

![molecular formula C26H18BeN2O2+2 B118702 双(10-羟基苯并[H]喹啉)铍 CAS No. 148896-39-3](/img/structure/B118702.png)

双(10-羟基苯并[H]喹啉)铍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bebq2 is a planar molecule . It is a yellow powder that is often used as an organic light-emitting diode (OLED) material . It is used as an emitting and electron transport material in OLEDs . Its electroluminescence (EL) and electron-transport (ET) properties were found to be superior to those of tris(8-hydroxyquinolinato)aluminum (Alq3), a popular material .

Molecular Structure Analysis

The geometrical structure and electronic properties of Bebq2 molecule and its dimer both in the neutral and in the positively and negatively charged states were studied using quantum-chemical calculations . It was found that the excess charge in the charged systems is localized on one of the hydroxybenzoquinoline ligands .Physical And Chemical Properties Analysis

Bebq2 is a yellow powder . It is used as an OLED material due to its excellent charge transport ability .科学研究应用

有机发光二极管 (OLED)

Bebq2 广泛用于 OLED 的制造。 它用作发射层 (EML) 和电子传输层 (ETL) 材料 。其平面结构和热稳定性使其成为创建高效耐用 OLED 的绝佳选择。 研究人员发现,控制 Bebq2 的沉积速率可以显着提高 OLED 器件的性能和可靠性 。

电子传输层材料

在 OLED 中,Bebq2 也用作电子传输层材料。这一层对于将电子从阴极传输到 EML 至关重要。 电子传输的效率直接影响 OLED 的亮度和寿命 。

空穴阻挡层材料

Bebq2 的特性使其适合用作 OLED 中的空穴阻挡层 (HBL) 材料。 这一层可防止阳极中的空穴穿透 EML,这对于维持电子-空穴复合区的完整性并提高器件效率至关重要 。

蓝色发射器

作为 OLED 中的蓝色发射器,Bebq2 有助于产生蓝光。 蓝色发射器对于实现全彩显示至关重要,而 Bebq2 在蓝色光谱中发射的能力在显示技术的发展中受到高度重视 。

材料科学

除了光学应用外,Bebq2 在材料科学中也找到了自己的位置。 它的化学稳定性以及形成稳定配合物的能力被用于合成具有增强性能特征的先进材料 。

先进材料合成

Bebq2 是合成先进材料的宝贵前体。 它用于制造具有特定性能的材料,例如改进的热稳定性和配合物形成能力,这些性能在各种高科技应用中必不可少 。

光物理研究

Bebq2 的光物理特性,如其在 406 nm 处的吸收 λmax,使其成为光化学和光物理学领域研究的有趣主题。 这方面的研究可以导致开发具有定制光学性能的新材料 。

有机电子学

在有机电子学领域,由于 Bebq2 的平面分子结构和理想的电子特性,它被广泛采用。 它在为有机晶体管、传感器和其他需要具有稳定电子特性的有机材料的电子器件制造组件方面发挥着重要作用 。

作用机制

Target of Action

Bis(10-hydroxybenzo[H]quinolinato)beryllium, also known as Bebq2, is primarily used in the field of optoelectronics . Its primary targets are organic light-emitting diodes (OLEDs), where it serves as an emission layer (EML) and electron transport layer (ETL) material .

Mode of Action

Bebq2 interacts with its targets (OLEDs) by emitting light when excited, a property known as luminescence . This is due to its exceptional optical properties . The geometrical structure and electronic properties of Bebq2, both in the neutral and in the positively and negatively charged states, have been studied using quantum-chemical calculations . It was found that the excess charge in the charged systems is localized on one of the hydroxybenzoquinoline ligands .

Biochemical Pathways

It’s known that bebq2 plays a crucial role in the electron transport process in oleds . The charge transfer from the charged ligand to a neutral one can proceed either within a single Bebq2 monomer molecule or between the different monomers in the Bebq2 dimer .

Result of Action

The primary result of Bebq2’s action is the emission of light when excited . This makes it a highly sought-after material in the field of optoelectronics . It’s used as an emission layer (EML) and electron transport layer (ETL) material in OLEDs .

Action Environment

The action of Bebq2 can be influenced by environmental factors. For instance, the energy level alignment at Bebq2/PEI/ITO interfaces was investigated by UV photoemission spectroscopy (UPS). The deposition of a PEI layer was found to reduce the absolute work function of ITO by 1.4 eV . This indicates that the environment in which Bebq2 is used can significantly impact its efficacy and stability.

安全和危害

生化分析

Biochemical Properties

Bis(10-hydroxybenzo[H]quinolinato)beryllium plays a significant role in biochemical reactions, particularly in organic light-emitting diodes (OLEDs) as an electron transport layer material . It interacts with various biomolecules, including enzymes and proteins, through its unique chemical structure. The compound’s interaction with these biomolecules can influence their activity and stability, leading to changes in biochemical pathways. For instance, Bis(10-hydroxybenzo[H]quinolinato)beryllium has been shown to interact with electron transport proteins, enhancing their efficiency in electron transfer processes .

Cellular Effects

The effects of Bis(10-hydroxybenzo[H]quinolinato)beryllium on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Bis(10-hydroxybenzo[H]quinolinato)beryllium can enhance the efficiency of electron transport in cells, leading to increased cellular energy production . Additionally, it has been observed to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, Bis(10-hydroxybenzo[H]quinolinato)beryllium exerts its effects through specific binding interactions with biomolecules. It can bind to electron transport proteins, enhancing their activity and stability . The compound also influences enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways. Furthermore, Bis(10-hydroxybenzo[H]quinolinato)beryllium can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(10-hydroxybenzo[H]quinolinato)beryllium change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bis(10-hydroxybenzo[H]quinolinato)beryllium remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can have different effects on cells, potentially leading to changes in cellular metabolism and function over time .

Dosage Effects in Animal Models

The effects of Bis(10-hydroxybenzo[H]quinolinato)beryllium vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular energy production and protect against oxidative stress . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

Bis(10-hydroxybenzo[H]quinolinato)beryllium is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can enhance the activity of enzymes involved in electron transport and oxidative phosphorylation, leading to increased cellular energy production . Additionally, it can influence the levels of metabolites involved in oxidative stress response, thereby modulating cellular redox balance .

Transport and Distribution

Within cells and tissues, Bis(10-hydroxybenzo[H]quinolinato)beryllium is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Bis(10-hydroxybenzo[H]quinolinato)beryllium are critical for its biochemical activity, as they determine the concentration of the compound in target tissues and cells .

Subcellular Localization

The subcellular localization of Bis(10-hydroxybenzo[H]quinolinato)beryllium plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Bis(10-hydroxybenzo[H]quinolinato)beryllium can accumulate in mitochondria, where it enhances electron transport and energy production . Its localization in other organelles, such as the nucleus, can influence gene expression and cellular metabolism .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Bis(10-hydroxybenzo[H]quinolinato)beryllium can be achieved through a one-pot reaction between beryllium chloride and 10-hydroxybenzo[H]quinoline in the presence of a base.", "Starting Materials": [ "Beryllium chloride", "10-hydroxybenzo[H]quinoline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve beryllium chloride in a suitable solvent (e.g. methanol)", "Add 10-hydroxybenzo[H]quinoline and base to the solution", "Heat the mixture at reflux for several hours", "Allow the reaction mixture to cool and filter off the resulting precipitate", "Wash the solid with a suitable solvent (e.g. ethanol) and dry under vacuum", "The resulting product is Bis(10-hydroxybenzo[H]quinolinato)beryllium" ] } | |

CAS 编号 |

148896-39-3 |

分子式 |

C26H18BeN2O2+2 |

分子量 |

399.4 g/mol |

IUPAC 名称 |

beryllium;benzo[h]quinolin-1-ium-10-olate |

InChI |

InChI=1S/2C13H9NO.Be/c2*15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11;/h2*1-8,15H;/q;;+2 |

InChI 键 |

GQVWHWAWLPCBHB-UHFFFAOYSA-N |

SMILES |

[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2 |

规范 SMILES |

[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

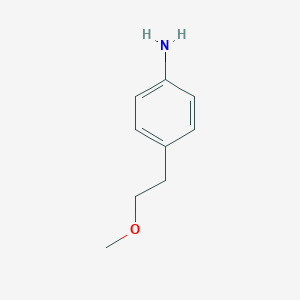

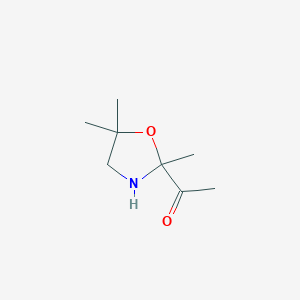

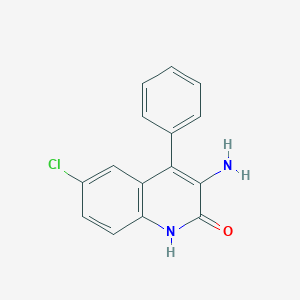

![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)

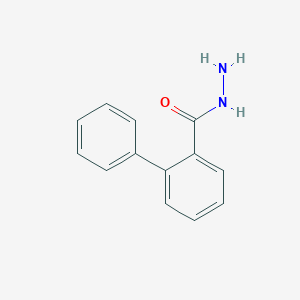

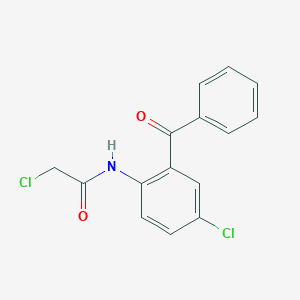

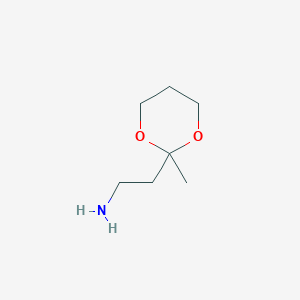

![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)

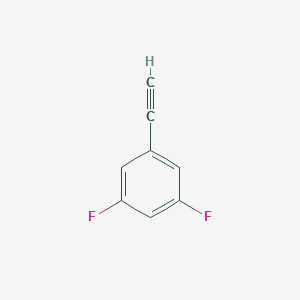

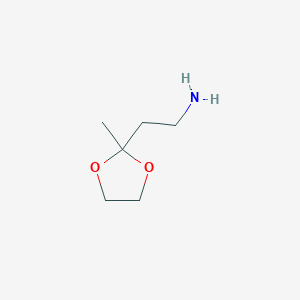

![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)